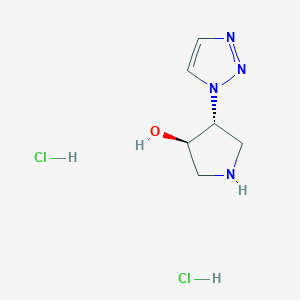![molecular formula C11H8F2N2OS B2852153 N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 868368-71-2](/img/structure/B2852153.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide is not fully understood. It has been found to inhibit the activity of certain enzymes involved in cell growth and division, which may contribute to its anti-tumor properties. It has also been found to modulate the immune system by increasing the production of certain cytokines.
Biochemical and Physiological Effects:
N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in tumor cells. It has also been found to increase the production of certain cytokines, which may contribute to its immune-modulating properties. Additionally, it has been found to have neuroprotective effects, which may make it useful in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide in lab experiments is its potential as an anti-tumor agent. It has also been found to have immune-modulating and neuroprotective properties, which may make it useful in studying these areas of research. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and dosage control are necessary to ensure the safety of researchers working with this compound.
Orientations Futures
There are several potential future directions for research involving N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide. One area of research could be further studies on its anti-tumor properties, including testing its efficacy in animal models and in clinical trials. Another area of research could be further studies on its immune-modulating properties, including its potential use in treating autoimmune diseases. Additionally, further studies on its neuroprotective properties could lead to its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide involves several steps. The first step involves the reaction of 4,6-difluorobenzo[d]thiazol-2-amine with ethyl chloroformate to form ethyl N-(4,6-difluorobenzo[d]thiazol-2-yl)carbamate. The second step involves the reaction of ethyl N-(4,6-difluorobenzo[d]thiazol-2-yl)carbamate with cyclopropanecarboxylic acid to form N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide. This synthesis method has been optimized for high yield and purity of the final product.
Applications De Recherche Scientifique
N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide has been studied for its potential applications in the field of medicine. It has been found to have potential as an anti-tumor agent and as a modulator of the immune system. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c12-6-3-7(13)9-8(4-6)17-11(14-9)15-10(16)5-1-2-5/h3-5H,1-2H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIIJGSXHOSLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone](/img/structure/B2852074.png)
![N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2852076.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)



![2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2852085.png)
![N-cyclohexyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2852088.png)
![2-Chloro-6-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2852089.png)
![4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2852091.png)
![N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2852092.png)
